1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide
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Overview
Description
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the thienyl group in the compound enhances its potential for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide typically involves the reaction of thiosemicarbazide with 2-thiophenecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thienyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thienyl groups enhance the compound’s ability to interact with biological molecules, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienylcarbonyl)proline: Another thienyl-containing compound with different biological activities.
Methyl [5-(2-Thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate: A synthetic antitumoral drug with a different mechanism of action.
Uniqueness
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide is unique due to its dual thienyl groups, which enhance its reactivity and potential for various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[(thiophene-2-carbonylamino)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S3/c15-9(7-3-1-5-18-7)12-11(17)14-13-10(16)8-4-2-6-19-8/h1-6H,(H,13,16)(H2,12,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKFINSTJPEJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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